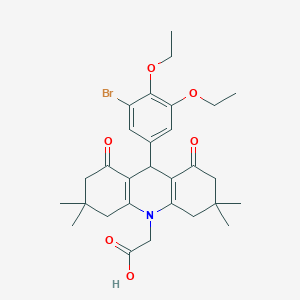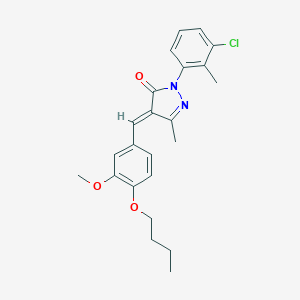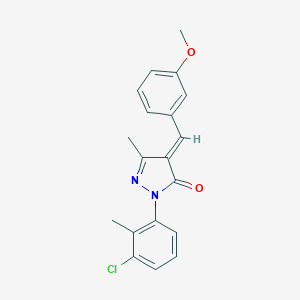
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BRD-9424, is a small molecule inhibitor that has been developed for cancer treatment. It inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. BRD-9424 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, it targets the bromodomain and extraterminal (BET) family of proteins, which play a key role in the regulation of oncogene expression. By inhibiting BET proteins, (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid disrupts the expression of oncogenes and inhibits cancer cell growth.
Biochemical and physiological effects:
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a key process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in cancer and other diseases. However, one limitation of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for the development and use of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus is the development of more potent and selective BET inhibitors. Another area of focus is the identification of biomarkers that can be used to predict response to (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid and other BET inhibitors. Finally, there is growing interest in the use of BET inhibitors in combination with other cancer treatments, such as immunotherapy.
Métodos De Síntesis
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 3-bromo-4,5-diethoxyphenylboronic acid with 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridine-10-carboxylic acid. The second intermediate is prepared by reacting 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridine-10-carboxylic acid with ethyl bromoacetate. The two intermediates are then coupled together to yield (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Aplicaciones Científicas De Investigación
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C29H36BrNO6 |
Peso molecular |
574.5 g/mol |
Nombre IUPAC |
2-[9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H36BrNO6/c1-7-36-22-10-16(9-17(30)27(22)37-8-2)24-25-18(11-28(3,4)13-20(25)32)31(15-23(34)35)19-12-29(5,6)14-21(33)26(19)24/h9-10,24H,7-8,11-15H2,1-6H3,(H,34,35) |
Clave InChI |
XLHOJIQMUUUFLG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Br)OCC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301901.png)
![N-[2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301903.png)

![methyl 4-(5-{[1-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301907.png)
![4-{[1-(3-Chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B301908.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B301911.png)
![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B301913.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B301914.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301915.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301917.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B301918.png)
![N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301923.png)
![N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301924.png)